Bis(4-Nitrofenil) fosforazidato

Descripción general

Descripción

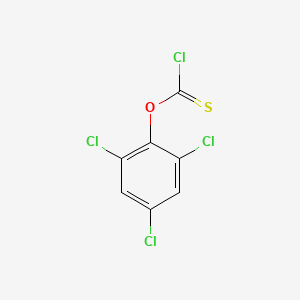

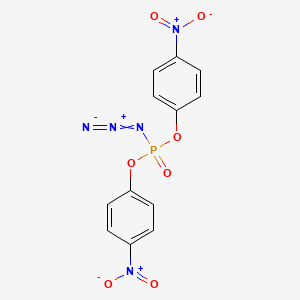

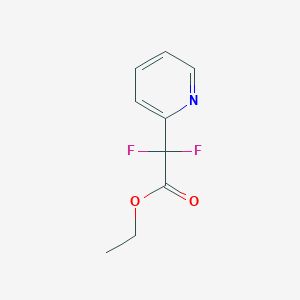

Bis(4-Nitrophenyl) phosphorazidate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphorazidate moiety. This compound is notable for its use in organic synthesis, particularly in the formation of azides from alcohols. Its structure includes a phosphorus atom bonded to three nitrogen atoms, forming an azide group, and two 4-nitrophenyl groups.

Aplicaciones Científicas De Investigación

Bis(4-Nitrophenyl) phosphorazidate has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: The azides formed from this compound can be further transformed into amines, which are important in the development of pharmaceuticals.

Material Science: It is used in the modification of polymers to introduce functional groups that enhance material properties.

Mecanismo De Acción

Target of Action

Bis(4-Nitrophenyl) Phosphorazidate, also known as Bis(p-nitrophenyl) Azidophosphonate, is a synthetic reagent used in various chemical reactions . Its primary targets are the hydroxyl groups of alcohols and hexopyranoses, which it converts into corresponding alkyl azides and glycosyl azides, respectively .

Mode of Action

Bis(4-Nitrophenyl) Phosphorazidate interacts with its targets through a process known as azidation . This involves the conversion of hydroxyl groups to azides, a reaction that is facilitated by the presence of a base such as DBU . The compound has been found to be more effective than Diphenyl Phosphorazidate (DPPA) in this conversion .

Biochemical Pathways

The action of Bis(4-Nitrophenyl) Phosphorazidate affects the biochemical pathway of peptide bond formation, macrolactamization, the modified Curtius reaction, azidation of pyridine N-oxides, N-alkylation, 1,3-dipolar cycloaddition, phosphoramidation, carbamate synthesis, and the activation of carbamate anions .

Result of Action

The molecular effect of Bis(4-Nitrophenyl) Phosphorazidate’s action is the conversion of hydroxyl groups to azides . This conversion is part of several important chemical reactions, including peptide bond formation and macrolactamization . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

The efficacy and stability of Bis(4-Nitrophenyl) Phosphorazidate can be influenced by various environmental factors. For instance, the presence of a base such as DBU is necessary for the azidation process . Additionally, the reaction temperature and the pH of the buffer solution can significantly influence the rate of catalytic hydrolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphorazidate group .

Industrial Production Methods: In an industrial setting, the production of Bis(4-Nitrophenyl) phosphorazidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-Nitrophenyl) phosphorazidate undergoes various chemical reactions, including:

Substitution Reactions: It can react with alcohols to form azides, a process facilitated by the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Common Reagents and Conditions:

Alcohols: Used in substitution reactions to form azides.

Bases: Such as DBU, are used to facilitate the substitution reactions.

Solvents: Dichloromethane is commonly used as a solvent in these reactions.

Major Products:

Azides: Formed from the reaction with alcohols.

4-Nitrophenol: Formed as a byproduct in hydrolysis reactions.

Comparación Con Compuestos Similares

Diphenyl Phosphorazidate: Similar in structure but with phenyl groups instead of 4-nitrophenyl groups.

Bis(2,4-Dichlorophenyl) Phosphorazidate: Contains dichlorophenyl groups, offering different reactivity and applications.

Uniqueness: Bis(4-Nitrophenyl) phosphorazidate is unique due to the presence of the 4-nitrophenyl groups, which enhance its reactivity and make it particularly useful in the synthesis of azides. The nitro groups also influence the electronic properties of the compound, making it distinct from other phosphorazidates .

Propiedades

IUPAC Name |

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXROBVMVVUMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454071 | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51250-91-0 | |

| Record name | Bis(4-nitrophenyl) phosphorazidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51250-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)